Cas no 6957-21-7 (N-(4-Methoxybenzyl)pyrimidin-2-amine)
N-(4-Methoxybenzyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Methoxybenzyl)pyrimidin-2-amine
- 2-Pyrimidinamine,N-[(4-methoxyphenyl)methyl]-
- N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
- 2-Anisylamino-pyrimidin
- D85641
- 6957-21-7
- NSC-66170
- WS-02517
- N-(4-Methoxybenzyl)-2-pyrimidinamine
- DTXSID40290024
- Z31235114
- UCAOGWCFIZYXNE-UHFFFAOYSA-N
- Oprea1_015399
- SCHEMBL5622343
- NSC66170
- 2-(P-METHOXYBENZYL)AMINOPYRIMIDINE
- F1967-2941
- SB60679
- 2-(p-methoxybenzylamino)pyrimidine
- CS-0302815
- AKOS008923242
- N-(4-Methoxybenzyl)pyrimidin-2-amine; NSC 66170
- DB-231031
-
- Inchi: 1S/C12H13N3O/c1-16-11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)
- InChI Key: UCAOGWCFIZYXNE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CNC1N=CC=CN=1
Computed Properties
- Exact Mass: 215.10600
- Monoisotopic Mass: 215.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 47Ų
Experimental Properties
- PSA: 47.04000
- LogP: 2.17030
N-(4-Methoxybenzyl)pyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(4-Methoxybenzyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M293020-1mg |
N-(4-Methoxybenzyl)-2-pyrimidinamine |
6957-21-7 | 1mg |
$ 184.00 | 2023-09-07 | ||
| TRC | M293020-10mg |
N-(4-Methoxybenzyl)-2-pyrimidinamine |
6957-21-7 | 10mg |
$ 1464.00 | 2023-09-07 | ||
| Chemenu | CM167941-5g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95% | 5g |
$634 | 2021-08-05 | |
| Chemenu | CM167941-1g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95% | 1g |
$233 | 2024-07-24 | |
| Life Chemicals | F1967-2941-0.25g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 0.25g |
$202.0 | 2023-09-06 | |
| Life Chemicals | F1967-2941-0.5g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 0.5g |
$213.0 | 2023-09-06 | |
| Life Chemicals | F1967-2941-1g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 1g |
$225.0 | 2023-09-06 | |
| Life Chemicals | F1967-2941-2.5g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 2.5g |
$450.0 | 2023-09-06 | |
| Life Chemicals | F1967-2941-5g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 5g |
$675.0 | 2023-09-06 | |
| Life Chemicals | F1967-2941-10g |
N-(4-methoxybenzyl)pyrimidin-2-amine |
6957-21-7 | 95%+ | 10g |
$945.0 | 2023-09-06 |
N-(4-Methoxybenzyl)pyrimidin-2-amine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N-(4-Methoxybenzyl)pyrimidin-2-amine
Professional Introduction to N-(4-Methoxybenzyl)pyrimidin-2-amine (CAS No. 6957-21-7)
N-(4-Methoxybenzyl)pyrimidin-2-amine, a compound with the chemical formula C12H13N3O, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 6957-21-7, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of a pyrimidine core and a methoxybenzyl substituent makes it a versatile scaffold for designing novel bioactive molecules.
The pyrimidine ring is a crucial pharmacophore in many pharmaceuticals, known for its ability to interact with biological targets such as enzymes and receptors. Pyrimidines are fundamental components of nucleic acids, making them inherently relevant to biological processes. In contrast, the methoxybenzyl group introduces hydrophobicity and electronic properties that can modulate the compound's interactions with biological targets. This combination makes N-(4-Methoxybenzyl)pyrimidin-2-amine a promising candidate for further investigation.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like pyrimidines in developing new therapeutic agents. Researchers have been exploring various derivatives of pyrimidine to identify molecules with enhanced pharmacological properties. N-(4-Methoxybenzyl)pyrimidin-2-amine has been studied for its potential role in inhibiting specific enzymes and receptors involved in diseases such as cancer and inflammation. Its structural features allow for fine-tuning of its biological activity, making it a valuable tool in medicinal chemistry.
In the context of oncology research, N-(4-Methoxybenzyl)pyrimidin-2-amine has shown promise as an inhibitor of kinases, which are enzymes that play a critical role in cell signaling pathways associated with cancer progression. By targeting these kinases, the compound may help disrupt abnormal cell growth and proliferation. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders. The methoxybenzyl group enhances lipophilicity, facilitating better penetration into the central nervous system.
The synthesis of N-(4-Methoxybenzyl)pyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyrimidine ring typically begins with condensation reactions between urea derivatives and β-diketones or β-ketoesters. Subsequent functionalization steps introduce the methoxybenzyl group, often through nucleophilic substitution or alkylation reactions. These synthetic pathways highlight the compound's complexity and the expertise required to produce it in high purity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N-(4-Methoxybenzyl)pyrimidin-2-amine and its biological targets. These studies help predict binding affinities and identify key residues involved in drug-receptor interactions. By leveraging computational tools, researchers can optimize the compound's structure to improve its pharmacological properties. This approach aligns with the broader trend of integrating computational methods into drug discovery pipelines.
The pharmacokinetic profile of N-(4-Methoxybenzyl)pyrimidin-2-amine is another critical aspect that has been thoroughly examined. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to ensure its suitability for therapeutic use. The compound's stability under various physiological conditions and its ability to undergo biotransformation are essential factors that determine its efficacy and safety. These studies provide valuable insights into how the compound behaves within living systems.
In conclusion, N-(4-Methoxybenzyl)pyrimidin-2-amine (CAS No. 6957-21-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its potential applications in oncology, neurology, and other therapeutic areas. As our understanding of biological mechanisms evolves, compounds like N-(4-Methoxybenzyl)pyrimidin-2-amine will play an increasingly important role in shaping future treatments.
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